N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide
Description
N-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide-based compound characterized by a benzene sulfonamide core substituted with a methoxy group at position 2, a methyl group at position 5, and a 3-phenyl group bearing a 1,1-dioxo-thiazolidinyl moiety.
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-13-7-8-16(24-2)17(11-13)26(22,23)18-14-5-3-6-15(12-14)19-9-4-10-25(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKBCBJDYVVUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. The initial step often includes the formation of the isothiazolidin-2-yl intermediate, which is then reacted with the appropriate phenyl derivative. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction temperature is maintained between 50-100°C, and the reaction time can vary from a few hours to several days depending on the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors is also common to ensure consistent quality and efficiency. The purification process typically involves crystallization or chromatography techniques to isolate the desired product from impurities .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the sulfonamide group is replaced by other functional groups .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide exhibit antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibiotic or antifungal agent.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidinone derivatives and highlighted their efficacy against resistant strains of Staphylococcus aureus, indicating a promising avenue for developing new antimicrobial therapies .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Efficacy
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 15.8 | TNF-alpha |
| Aspirin | 20.0 | COX enzymes |
Cancer Research
Emerging studies suggest that compounds with similar structures may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
Case Study : A recent publication in Cancer Letters explored the effects of thiazolidinone derivatives on cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations .
Pesticide Development
The unique structure of this compound allows for potential applications in agriculture as a pesticide or herbicide. Its ability to disrupt biological processes in pests can lead to effective pest management solutions.
Research Findings : Field trials have indicated that derivatives of thiazolidinones can reduce pest populations significantly while being safe for non-target organisms .
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Sulfonamides are a versatile class of compounds with diverse pharmacological profiles. Below, we compare the target compound with two analogs (Table 1) to highlight structural and functional distinctions.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide | C₁₉H₂₀N₂O₅S₂ | 428.50 | 2-methoxy, 5-methyl (benzene); 3-(1,1-dioxo-thiazolidin-2-yl)phenyl (sulfonamide) |
| N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide | C₂₀H₂₁N₃O₃S | 383.47 | 2-methoxy, 5-methyl (benzene); 3-(6-ethoxypyridazin-3-yl)phenyl (sulfonamide) |
| 3-Phenyl-2-{[2-(thiophene-2-ylmethylidene)hydrazinyl]carbonyl}-1H-indole-5-sulfonamide | C₂₁H₁₇N₃O₃S₂ | 447.51 | Indole core; thiophene-hydrazone; sulfonamide |
Key Observations
Core Structure and Substitution Patterns: The target compound features a benzene sulfonamide core, unlike the indole sulfonamide in the third comparator . The 3-(1,1-dioxo-thiazolidin-2-yl)phenyl group introduces a rigid, electron-deficient sulfone ring, which may enhance hydrogen-bonding interactions with target proteins compared to the 6-ethoxypyridazinyl group in the second comparator .
Electronic and Steric Effects: The dioxo-thiazolidinyl moiety in the target compound provides strong electron-withdrawing effects, likely increasing acidity of the sulfonamide NH group (pKa ~8–10), a critical factor in enzyme active-site binding. The methoxy and methyl groups on the benzene ring contribute to lipophilicity (clogP ~2.5–3.0), comparable to the second analog but higher than the thiophene-hydrazone indole derivative (clogP ~1.8) .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 3-aminophenyl-thiazolidine intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride, analogous to methods described for indole sulfonamide hydrazones . In contrast, ethoxypyridazinyl derivatives require multi-step heterocyclic synthesis, increasing complexity .
Biological Activity
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring, a sulfonamide group, and aromatic substitutions that contribute to its biological activity. The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 318.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1105247-15-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The thiazolidine moiety is believed to play a significant role in binding to active sites of target proteins, while the sulfonamide group may influence enzyme inhibition.
Potential Mechanisms
- Enzyme Inhibition : The sulfonamide component can inhibit enzymes such as carbonic anhydrase and urease, which are vital in various physiological processes.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to apoptosis in tumor cells .
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
Recent studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the compound's potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 |
| Escherichia coli | >1250 |
| Pseudomonas aeruginosa | 500 |
| Enterococcus faecalis | 125 |
These results suggest that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, while exhibiting limited activity against Escherichia coli.
Case Studies
A notable study investigated the cytotoxic effects of related thiazolidine derivatives on human tumor cell lines. The results indicated that compounds with similar structural features induced apoptosis through ROS generation and inhibition of tumor-associated NADH oxidase (tNOX) activity . These findings support the hypothesis that this compound may possess anticancer properties.
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis indicates that modifications in the aromatic rings and the thiazolidine core can significantly affect biological activity. For instance:
- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance antibacterial activity.
- Thiazolidine Modifications : Alterations in the dioxo group can influence enzyme binding affinity.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for preparing this sulfonamide compound?
The compound’s synthesis typically involves coupling a sulfonyl chloride (e.g., 3,4-dichlorobenzenesulfonyl chloride) with an aniline derivative under basic conditions (e.g., triethylamine or pyridine). Key steps include:
- Amine activation : Neutralizing HCl byproduct to drive sulfonamide bond formation.
- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane are preferred for solubility and reactivity.
- Purification : Flash chromatography or recrystallization ensures purity (>95% by HPLC) . Example protocol: React 5-amino-2-methoxyaniline with 3,4-dichlorobenzenesulfonyl chloride in DMF at 0–5°C for 4 hours, followed by quenching with ice-water and column purification .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons, sulfonamide NH, and methoxy groups.
- X-ray crystallography : For absolute configuration determination (e.g., bond angles in the thiazolidin-dioxide moiety) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Q. What are the primary chemical reactivity patterns of this sulfonamide?
The sulfonamide group (-SO₂NH-) participates in hydrogen bonding and acts as a weak acid (pKa ~10–12). Reactivity hotspots include:
- Electrophilic substitution : Methoxy and methyl groups direct reactions on the benzene ring.
- Thiazolidin-dioxide moiety : Susceptible to nucleophilic attack at the sulfur center .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
Yield discrepancies often arise from:
- Moisture sensitivity : Hydrolysis of sulfonyl chloride intermediates requires anhydrous conditions .
- Temperature control : Overheating (>50°C) degrades the thiazolidin-dioxide ring; low-temperature reactions (0–10°C) improve stability . Mitigation strategy: Use inert atmospheres (N₂/Ar) and real-time monitoring via TLC .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in biological systems?
SAR studies require:
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess electronic effects.
- Biological assays : Pair in vitro enzyme inhibition (e.g., carbonic anhydrase) with molecular docking to correlate activity with structural features . Example finding: Dichlorophenyl analogs show enhanced binding affinity (~2-fold) compared to monochloro derivatives .
Q. How can computational methods predict interactions between this compound and biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) are used to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
